N-{2-[6-({[(3-nitrophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O4S/c30-20(24-16-7-4-8-17(13-16)29(32)33)14-34-21-10-9-18-25-26-19(28(18)27-21)11-12-23-22(31)15-5-2-1-3-6-15/h1-10,13H,11-12,14H2,(H,23,31)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASXETVBPXFEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[6-({[(3-nitrophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H19N7O4S |
| Molecular Weight | 477.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 872994-08-6 |
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The triazolo[4,3-b]pyridazine core is known for its potential to inhibit various biological macromolecules. The carbamoylmethylsulfanyl group may enhance binding affinity and specificity, leading to effective modulation of target pathways .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamide and triazole have shown effectiveness against various bacterial strains. The compound's potential activity against pathogens such as Staphylococcus aureus and Escherichia coli has been a focus of investigation .
Antitumor Activity
Preliminary studies suggest that derivatives related to this compound may possess antitumor properties. Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Studies
- Antimycobacterial Activity : A study focused on similar benzamide derivatives reported significant inhibitory effects against Mycobacterium tuberculosis. Compounds were tested for their IC50 values, revealing promising results that warrant further exploration .
- Cytotoxicity Testing : In vitro cytotoxicity assays have demonstrated that certain derivatives are non-toxic to human embryonic kidney cells (HEK-293), indicating a favorable safety profile for potential therapeutic applications .
Research Findings
Recent investigations into the pharmacological properties of this compound have yielded important insights:
- Structure-Activity Relationship (SAR) : Understanding the SAR has been crucial in optimizing the efficacy of similar compounds. Modifications in the chemical structure can lead to enhanced biological activity .
- Molecular Docking Studies : These studies reveal potential interactions between the compound and target proteins. Such insights are vital for predicting the therapeutic potential and guiding future drug design efforts .
Scientific Research Applications
Medicinal Chemistry
N-{2-[6-({[(3-nitrophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide is being investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets effectively. The compound's design allows for the exploration of its efficacy against various diseases.
Biological Research
The compound is utilized in biological studies for its role in enzyme inhibition and receptor binding. The triazolo-pyridazine core is known to interact with several biological macromolecules, making it valuable for understanding molecular mechanisms in cellular pathways.
Pharmaceutical Research
As a lead compound, it serves as a basis for developing new drugs targeting specific biological pathways. Researchers are exploring its modifications to enhance potency and selectivity against particular targets.
Industrial Applications
In industrial chemistry, this compound can be employed in synthesizing other complex molecules and as a reagent in various chemical reactions. Its unique functional groups provide versatility in synthetic pathways.
Case Study 1: Anticancer Activity
A study demonstrated that compounds structurally similar to this compound exhibited significant anticancer properties in vitro by inhibiting cell proliferation in various cancer cell lines.
Case Study 2: Enzyme Inhibition
Research has shown that derivatives of this compound can act as potent inhibitors of specific enzymes involved in metabolic pathways. This inhibition can lead to a decrease in disease progression in models of metabolic disorders.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electron Effects : The 3-nitrophenyl group in the target compound provides stronger electron-withdrawing effects compared to chlorine () or methoxy (). This may enhance binding to electron-deficient biological targets but reduce solubility .
- Steric Hindrance : The mesityl group in introduces significant steric bulk, likely reducing binding efficiency but improving selectivity .
- Solubility : Methoxy-substituted analogs () may exhibit better aqueous solubility than nitro- or chloro-substituted derivatives due to electron-donating groups .
Q & A
Q. What preliminary biological activity screening approaches are recommended?
- Methodological Answer : Begin with in vitro assays targeting kinase inhibition (e.g., BRD4, as seen in triazolopyridazine analogs) using fluorescence polarization or ELISA. Cell viability assays (e.g., MTT) in cancer lines (e.g., leukemia, breast cancer) can identify cytotoxicity thresholds .
Advanced Research Questions
Q. How can researchers optimize synthesis yields when introducing the sulfanyl-carbamoyl moiety?
- Methodological Answer : Low yields often stem from steric hindrance at the pyridazine C6 position. Strategies include:
- Using milder bases (e.g., KCO instead of NaOH) to reduce side reactions.
- Employing AI-driven reaction condition optimization (e.g., COMSOL Multiphysics for kinetic modeling) to balance temperature and stoichiometry .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy in xenograft models?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (PK) or metabolic instability. Perform PK studies (plasma half-life, bioavailability) and metabolite profiling (LC-MS/MS). Structural modifications, such as adding trifluoromethyl groups (enhancing metabolic stability), can bridge this gap .
Q. What computational methods validate the compound’s binding mode to BRD4 bromodomains?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with BRD4 crystal structures (PDB: 4HBV) to predict binding poses. Validate via molecular dynamics simulations (GROMACS) assessing RMSD and binding free energy (MM-PBSA). Compare results with GOLD scoring benchmarks from analogous triazolopyridazines .
Q. How to address solubility challenges in aqueous assay systems?
- Methodological Answer : Introduce hydrophilic groups (e.g., PEG chains) at the benzamide para position or formulate as cyclodextrin inclusion complexes. Solubility parameters (logP, logS) should be calculated using ChemAxon or ACD/Labs software to guide modifications .
Data Analysis & Experimental Design
Q. What statistical approaches reconcile conflicting IC values across independent studies?
- Methodological Answer : Perform meta-analysis using standardized assay conditions (e.g., ATP concentration, cell density) and apply mixed-effects models to account for inter-lab variability. Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. How to design a structure-activity relationship (SAR) study for triazolopyridazine derivatives?
- Methodological Answer : Systematically vary substituents at the pyridazine C3/C6 and benzamide positions. Use multivariate analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (ClogP) parameters with biological activity .
Contradiction & Validation
Q. How to confirm target specificity if off-target effects are observed in transcriptomic profiling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
